molecular formula C17H17NO2S B12923265 2-Methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide CAS No. 920505-52-8

2-Methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide

Cat. No.: B12923265
CAS No.: 920505-52-8
M. Wt: 299.4 g/mol
InChI Key: IPGWNLWDWPAOOL-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-(3-methylbenzo[b]thiophen-2-yl)ethyl)furan-3-carboxamide is a complex organic compound that features a furan ring, a thiophene ring, and a carboxamide group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both furan and thiophene rings suggests that it may exhibit unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-(3-methylbenzo[b]thiophen-2-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene ring, followed by the introduction of the furan ring and the carboxamide group. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-(3-methylbenzo[b]thiophen-2-yl)ethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-(3-methylbenzo[b]thiophen-2-yl)ethyl)furan-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene and furan rings may allow the compound to interact with enzymes or receptors, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

CAS No.

920505-52-8

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

IUPAC Name

2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide

InChI

InChI=1S/C17H17NO2S/c1-11-13-5-3-4-6-16(13)21-15(11)7-9-18-17(19)14-8-10-20-12(14)2/h3-6,8,10H,7,9H2,1-2H3,(H,18,19)

InChI Key

IPGWNLWDWPAOOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)CCNC(=O)C3=C(OC=C3)C

Origin of Product

United States

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